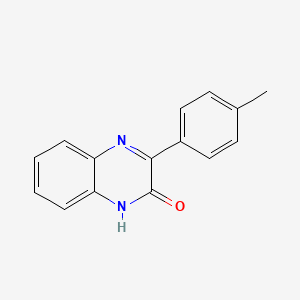

3-(4-Methylphenyl)quinoxalin-2-ol

Description

Significance of the Quinoxaline (B1680401) Scaffold in Heterocyclic Chemistry Research

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged structure in the field of heterocyclic chemistry. researchgate.netCurrent time information in Bangalore, IN. Its inherent aromaticity and the presence of two nitrogen atoms endow it with a unique electronic landscape, making it a versatile building block for the synthesis of a diverse array of functional molecules. Quinoxaline derivatives have garnered considerable attention due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govrsc.org This has led to their incorporation into several marketed drugs. researchgate.net Beyond their medicinal applications, quinoxalines are also utilized in materials science as components of dyes, organic semiconductors, and fluorescent materials, highlighting the broad utility of this heterocyclic system. nih.gov

Historical Context of Quinoxalin-2-ol Synthesis and Early Research Directions

The synthesis of quinoxaline derivatives dates back to 1884, with the pioneering work of Körner and Hinsberg, who independently reported the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.net This fundamental reaction remains a cornerstone for the construction of the quinoxaline nucleus. The synthesis of quinoxalin-2-ol derivatives, a specific subset of this class, typically involves the cyclocondensation of an o-phenylenediamine (B120857) with an α-keto acid or its ester.

Early research into quinoxalin-2-ols was largely focused on understanding their fundamental chemical properties, including their tautomeric behavior. These compounds can exist in two tautomeric forms: the keto-amino form (quinoxalin-2(1H)-one) and the enol-imino form (quinoxalin-2-ol). Spectroscopic studies have been instrumental in elucidating the predominant tautomer in different states and solvent environments. This tautomerism is a critical aspect of their chemistry, influencing their reactivity and biological interactions.

Rationale for Focused Academic Investigation of 3-(4-Methylphenyl)quinoxalin-2-ol

The focused academic investigation of this compound is predicated on the principle of structure-activity relationship (SAR). The introduction of a 4-methylphenyl (p-tolyl) group at the 3-position of the quinoxalin-2-ol scaffold is a deliberate synthetic modification aimed at probing and potentially enhancing the molecule's intrinsic properties.

The rationale for this specific substitution can be broken down into several key aspects:

Modulation of Electronic Properties: The methyl group, being an electron-donating group, can influence the electron density of the aromatic system, which in turn can affect the molecule's reactivity and its ability to interact with biological targets.

Enhancement of Lipophilicity: The addition of the tolyl group increases the lipophilicity of the molecule compared to the unsubstituted parent compound. This is a crucial parameter in medicinal chemistry as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Steric Influence: The steric bulk of the p-tolyl group can influence the molecule's conformation and its binding affinity to specific receptors or enzymes.

Exploration of π-π Stacking Interactions: The presence of an additional aromatic ring provides opportunities for π-π stacking interactions, which can be a significant factor in the binding of the molecule to biological macromolecules or in the solid-state packing for materials applications.

Due to the absence of extensive published data specifically for this compound, the following sections will draw upon established synthetic methodologies and characterization data from closely related 3-aryl-quinoxalin-2-ol analogues to provide a comprehensive overview.

Synthetic Approaches and Characterization

The synthesis of this compound would typically follow the well-established condensation reaction between an o-phenylenediamine and a suitable α-keto acid or its ester. In this case, 2-oxo-2-(p-tolyl)acetic acid or its ester would be the logical precursor.

A general synthetic scheme is presented below:

A general reaction scheme for the synthesis of 3-aryl-quinoxalin-2-ols.

Table 1: Representative Synthesis of a 3-Aryl-Quinoxalin-2-ol Derivative

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Conditions | Product | Yield (%) |

| o-Phenylenediamine | Ethyl 2-oxo-2-phenylacetate | Ethanol (B145695) | Acetic acid (catalytic), Reflux | 3-Phenylquinoxalin-2-ol | Not specified |

This table presents a representative synthesis and is based on general methodologies for this class of compounds.

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons from the quinoxaline and p-tolyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H or O-H proton, depending on the predominant tautomer and solvent. |

| ¹³C NMR | Resonances for the carbonyl carbon (in the keto form) or the enolic carbon, along with signals for the aromatic and methyl carbons. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H and C=O stretching (keto form) or O-H stretching (enol form), as well as C=N and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₂N₂O, M.W. 236.27 g/mol ). |

This table is predictive, based on the analysis of similar compounds.

Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of quinoxalin-2-ols is the potential for tautomerism, existing as either the keto (lactam) or enol (lactim) form.

Tautomeric forms of this compound.

The equilibrium between these two forms is influenced by factors such as the physical state (solid or solution), solvent polarity, and the nature of substituents. For many 2-quinolinones, a related class of compounds, the lactam form is predominant. However, for quinoxalin-2-ones, the equilibrium can be more nuanced. Spectroscopic studies, particularly NMR and IR, are essential to determine the favored tautomer under specific conditions. For example, the presence of a strong C=O stretching band in the IR spectrum would suggest a predominance of the keto form, while a broad O-H stretch would indicate the presence of the enol form.

Potential Applications and Future Research Directions

Given the diverse biological activities of the quinoxaline family, this compound is a compound of interest for further investigation. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent warrants exploration through biological screening assays.

In the realm of materials science, the photophysical properties of this compound could be of interest. The extended π-system and the potential for fluorescence could make it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound. A detailed study of its tautomeric equilibrium in various solvents would provide valuable insights into its chemical behavior. Furthermore, an investigation into its crystal structure through X-ray diffraction would reveal its solid-state conformation and intermolecular interactions, which are crucial for understanding its properties and for rational drug design. Biological evaluation and assessment of its photophysical properties would then pave the way for its potential application in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQBUXHDDXOCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Structural Elucidation and Conformational Analysis of 3 4 Methylphenyl Quinoxalin 2 Ol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds. The following sections detail the application of various spectroscopic methods in the characterization of 3-(4-Methylphenyl)quinoxalin-2-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported, confirming its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(p-tolyl)quinoxalin-2(1H)-one, recorded in DMSO-d₆, exhibits characteristic signals that correspond to the different protons in the molecule. researchgate.net A singlet observed at 12.53 ppm is attributed to the N-H proton of the quinoxalinone ring, indicating the presence of the lactam tautomer in solution. researchgate.net The aromatic region of the spectrum shows a doublet at 8.26 ppm (J = 8.2 Hz) corresponding to the two protons on the tolyl ring that are ortho to the quinoxaline (B1680401) moiety. researchgate.net Another doublet at 7.82 ppm (J = 7.8 Hz) is assigned to the proton at position 5 of the quinoxaline ring. researchgate.net A triplet at 7.52 ppm (J = 7.7 Hz) corresponds to the proton at position 6, while a complex multiplet around 7.31 ppm arises from the remaining four aromatic protons (positions 7 and 8 of the quinoxaline ring and the two meta protons of the tolyl group). researchgate.net A sharp singlet at 3.33 ppm is characteristic of the methyl group protons of the tolyl substituent. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in DMSO-d₆, further corroborates the proposed structure. researchgate.net The spectrum shows a total of 13 distinct carbon signals. The carbonyl carbon of the quinoxalinone ring resonates at 154.6 ppm. researchgate.net The signal at 153.8 ppm is assigned to the C3 carbon atom attached to the tolyl group. researchgate.net The carbon atoms of the tolyl ring appear at 140.1 ppm (quaternary carbon), 129.2 ppm, and 128.5 ppm. researchgate.net The carbons of the benzo part of the quinoxaline ring are observed at 132.9, 132.0, 131.9, 130.1, 128.6, 123.4, and 115.0 ppm. researchgate.net The methyl carbon of the tolyl group gives a signal at 21.1 ppm. researchgate.net

| ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ | ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆ |

| 12.53 (s, 1H, N-H) | 154.6 (C=O) |

| 8.26 (d, J = 8.2 Hz, 2H, Ar-H) | 153.8 (C3) |

| 7.82 (d, J = 7.8 Hz, 1H, Ar-H) | 140.1 (Ar-C) |

| 7.52 (t, J = 7.7 Hz, 1H, Ar-H) | 132.9 (Ar-C) |

| 7.31 (dd, J = 11.4, 8.3 Hz, 4H, Ar-H) | 132.0 (Ar-C) |

| 3.33 (s, 3H, CH₃) | 131.9 (Ar-C) |

| 130.1 (Ar-CH) | |

| 129.2 (Ar-CH) | |

| 128.6 (Ar-CH) | |

| 128.5 (Ar-CH) | |

| 123.4 (Ar-CH) | |

| 115.0 (Ar-CH) | |

| 21.1 (CH₃) |

Data sourced from a study on the niobium-catalyzed synthesis of 3-arylquinoxalin-2(1H)-ones. researchgate.net

Infrared (IR) and Raman Spectroscopic Interpretation of Vibrational Modes

Expected IR Absorptions: The IR spectrum is expected to show a strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the lactam group. The N-H stretching vibration should appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline and phenyl rings are expected in the 1450-1620 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic rings would appear in the fingerprint region (below 1500 cm⁻¹).

Expected Raman Signals: In the Raman spectrum, the aromatic ring stretching vibrations are expected to be prominent. The symmetric stretching of the C-C bonds in the phenyl and quinoxaline rings should give rise to strong Raman signals. The methyl group's symmetric and asymmetric C-H stretching and bending modes would also be observable. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For quinoxalin-2-one derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. nih.gov In a study of various 1-alkyl-3-methyl-2(1H)-quinoxalin-2-ones, strong absorption peaks were observed around 327 nm and 340 nm, with a weaker peak around 280 nm. nih.gov The bands at approximately 340 nm are attributed to a combination of n→π* and π→π* transitions, while the more intense absorptions around 327 nm and 280 nm are assigned to π→π* transitions. nih.gov For this compound, similar electronic transitions are expected, with the extended conjugation provided by the 4-methylphenyl group at the C3 position likely influencing the exact position and intensity of these absorption maxima.

| Typical UV-Vis Absorption Maxima for Quinoxalin-2-one Derivatives | Assigned Electronic Transition |

| ~280 nm | π→π |

| ~327 nm | π→π |

| ~340 nm | n→π* and π→π* |

Data based on a study of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives. nih.gov

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of 3-(p-tolyl)quinoxalin-2(1H)-one shows a molecular ion peak [M]⁺ at an m/z of 236, which corresponds to its calculated molecular weight. researchgate.net The base peak is observed at m/z 208, which can be attributed to the loss of a carbonyl group (CO) from the molecular ion. researchgate.net Other significant fragments are observed at m/z 149, 117, 103, 91, and 83, providing further evidence for the compound's structure. researchgate.net The fragment at m/z 91 is characteristic of the tolyl cation (C₇H₇⁺).

| Mass Spectrometry Data for 3-(p-tolyl)quinoxalin-2(1H)-one | |

| m/z | Relative Intensity (%) |

| 236 | 64 |

| 208 | 100 |

| 149 | 27 |

| 117 | 25 |

| 103 | 24 |

| 91 | 39 |

| 83 | 23 |

Data sourced from a study on the niobium-catalyzed synthesis of 3-arylquinoxalin-2(1H)-ones. researchgate.net

X-ray Crystallographic Studies and Solid-State Structural Investigations

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing is typically dominated by a combination of hydrogen bonding and π-stacking interactions. The most prominent of these is the intermolecular hydrogen bond between the amide proton (N1-H) and the carbonyl oxygen atom (C2=O) of an adjacent molecule. This interaction frequently leads to the formation of centrosymmetric dimers, creating a stable, hydrogen-bonded R²₂(8) ring motif. These dimers then serve as building blocks for the extended crystal lattice.

Table 1: Representative Intermolecular Interaction Data from Analogous Quinoxalinone Structures

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound |

|---|---|---|---|---|---|---|

| Hydrogen Bond | N-H···O=C | ~0.88 | ~2.00 | ~2.88 | ~170 | 3-Phenylquinoxalin-2(1H)-one researchgate.net |

| π-π Stacking | Quinoxaline···Quinoxaline | - | - | ~3.6-3.8 | - | 3-Phenylquinoxalin-2(1H)-one derivatives nih.gov |

| Weak H-Bond | C-H···O | ~0.95 | ~2.50 | ~3.40 | ~150 | 3-Phenylquinoxalin-2(1H)-one derivatives nih.gov |

Note: Data are typical values derived from related structures and serve as a predictive model for this compound.

Polymorphism and Co-crystallization Studies of this compound

Specific studies focusing on the polymorphism or co-crystallization of this compound have not been extensively reported in the scientific literature. However, the molecular structure of quinoxalin-2(1H)-one derivatives makes them excellent candidates for such investigations. Polymorphism, the ability of a compound to exist in more than one crystal form, is plausible due to the potential for different arrangements of the hydrogen-bonded dimers and varied π-stacking geometries. Factors such as solvent of crystallization and temperature can influence which polymorphic form is obtained.

The presence of both a hydrogen bond donor (N-H) and an acceptor (C=O) makes the 3-(p-tolyl)quinoxalin-2(1H)-one tautomer a prime candidate for co-crystallization. Crystal engineering principles suggest that this compound could form stable co-crystals with other molecules (co-formers) that possess complementary hydrogen bonding sites. For instance, co-formers with carboxylic acid or amide functionalities could interact with the quinoxalinone moiety to create novel supramolecular synthons. Research on quinoxaline itself has shown its ability to form co-crystals with various organic molecules, highlighting the potential of the quinoxaline scaffold in designing new crystalline materials with tailored properties researchgate.net.

Tautomerism and Isomerism in Quinoxalin-2-ol Systems

Quinoxalin-2-ol derivatives are classic examples of prototropic tautomerism, existing in a dynamic equilibrium between two primary forms. This phenomenon is critical to their chemical reactivity and biological function.

Investigation of Quinoxalin-2(1H)-one ⇌ Quinoxalin-2-ol Equilibrium in Solution and Solid State

The compound this compound exhibits lactam-lactim tautomerism, where it can exist as either the enol-imine (or lactim) form, This compound , or the keto-amine (or lactam) form, 3-(4-Methylphenyl)quinoxalin-2(1H)-one .

In the solid state , crystallographic studies of numerous analogous quinoxalin-2-one derivatives consistently show a strong preference for the keto (lactam) tautomer researchgate.netrsc.org. This preference is largely attributed to the thermodynamic stability gained from forming robust intermolecular N-H···O hydrogen bonds, which leads to highly stable dimeric or catemeric (chain-like) structures in the crystal lattice. The enol form is generally less favored in the solid state as it is less capable of forming such extensive and stable hydrogen-bonded networks.

In solution , the equilibrium is more dynamic and the presence of both tautomers can often be detected spectroscopically. The ratio between the keto and enol forms is not fixed and is highly dependent on a range of external factors. Computational studies and experimental data on related systems indicate that the keto form is often the more stable tautomer, but the energy difference between the two can be small, allowing for a significant population of the enol form under certain conditions researchgate.netnih.gov. The equilibrium can be readily influenced by the surrounding environment, making it a tunable property of the system.

Factors Influencing Tautomeric Preference (Solvent Effects, Substituent Effects)

The delicate balance of the quinoxalin-2(1H)-one ⇌ quinoxalin-2-ol equilibrium is primarily governed by the electronic nature of substituents and the properties of the solvent.

Substituent Effects: The electronic properties of the substituent at the C3 position have a pronounced impact on the tautomeric equilibrium. The 4-methylphenyl (p-tolyl) group on this compound is considered an electron-donating group (EDG) via induction and hyperconjugation. Electron-donating groups tend to increase the electron density within the pyrazine (B50134) ring. This increased electron density enhances the basicity of the ring nitrogens and stabilizes the partial positive charge on the nitrogen in the amide bond of the keto tautomer. Consequently, electron-donating substituents at the C3 position generally favor the keto (quinoxalin-2(1H)-one) form researchgate.neted.gov. Conversely, strong electron-withdrawing groups at this position would favor the enol (quinoxalin-2-ol) form by stabilizing the conjugate base.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role in shifting the tautomeric equilibrium.

Non-polar solvents (e.g., hexane, toluene): In these environments, the formation of intermolecular hydrogen bonds between the solute and solvent is not possible. Solute-solute interactions dominate, often favoring the formation of hydrogen-bonded keto-form dimers.

Polar aprotic solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors. They can disrupt the self-association of the keto tautomer and solvate the N-H proton, thereby stabilizing the keto form. Their high dielectric constant also tends to favor the more polar tautomer, which is typically the keto form researchgate.netresearchgate.net.

Polar protic solvents (e.g., methanol, water): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize both the keto form (by donating a hydrogen bond to the carbonyl oxygen and accepting one from the N-H group) and the enol form (by interacting with the -OH group and the ring nitrogen). The net effect can be complex, but polar protic solvents generally favor the more polar keto tautomer nih.govnih.gov. Studies on similar systems have shown that increasing solvent polarity often leads to a higher proportion of the keto form nih.gov.

Table 2: Predicted Influence of Solvent on the Tautomeric Equilibrium of this compound

| Solvent Type | Example Solvent | Dominant Interactions | Expected Predominant Tautomer |

|---|---|---|---|

| Non-polar | Toluene | Solute-solute H-bonding | Keto (dimer) |

| Polar Aprotic | DMSO | Solute-solvent H-bond accepting | Keto |

| Polar Protic | Methanol | Solute-solvent H-bond donating & accepting | Keto |

Note: This table represents expected trends based on general principles of tautomerism in related heterocyclic systems.

Computational and Theoretical Investigations of 3 4 Methylphenyl Quinoxalin 2 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. arxiv.org DFT methods are routinely used to investigate quinoxaline (B1680401) derivatives, providing detailed insights into their geometric and electronic characteristics. researchgate.netresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-(4-Methylphenyl)quinoxalin-2-ol, this is often performed using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Studies on similar quinoxalin-2(1H)-one structures show that the quinoxaline ring system is nearly planar. researchgate.net However, the p-methylphenyl group attached at the 3-position is subject to torsional rotation around the single bond connecting it to the quinoxaline core. The optimized geometry reveals the most stable rotational angle, which is a balance between steric hindrance and electronic conjugation effects.

The electronic structure analysis involves mapping the electron density distribution to understand charge distribution and reactive sites. Natural Bond Orbital (NBO) analysis can be used to study charge transfer interactions within the molecule. The electrostatic potential (ESP) map visually represents the electron-rich and electron-poor regions, identifying the negatively charged keto-oxygen and the nitrogen atoms as potential sites for electrophilic attack, while the regions around the hydrogen atoms are typically positive. researchgate.net

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2=O | 1.23 |

| N1-C2 | 1.38 | |

| C2-C3 | 1.48 | |

| C3-C(phenyl) | 1.47 | |

| N4=C3 | 1.32 | |

| **Bond Angles (°) ** | O=C2-N1 | 122.5 |

| N1-C2-C3 | 115.8 | |

| C2-C3-N4 | 121.0 | |

| Dihedral Angle (°) | C2-C3-C(phenyl)-C(phenyl) | 35.4 |

Note: The data in this table is representative and based on computational studies of structurally similar quinoxaline derivatives.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds, and the bending vibrations of the aromatic rings. To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor (typically around 0.96) to account for anharmonicity and method limitations. nih.gov Key predicted peaks for this compound would include the carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and the N-H stretch around 3200-3400 cm⁻¹.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, using a reference standard like Tetramethylsilane (TMS). nih.gov Predictions for this compound would show distinct signals for the protons and carbons of the quinoxaline core and the methylphenyl substituent.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. nih.gov The calculations can identify the nature of these transitions, typically π → π* and n → π*, which are characteristic of conjugated aromatic systems. For this molecule, strong absorptions are expected in the UV region due to the extensive π-system.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted (DFT) | Hypothetical Experimental |

| IR (cm⁻¹) | ||

| ν(N-H) | 3250 | 3245 |

| ν(C=O) | 1695 | 1690 |

| ¹H NMR (ppm) | ||

| H (N1) | 12.10 | 12.05 |

| H (methyl) | 2.40 | 2.38 |

| UV-Vis λmax (nm) | 350 (π→π*) | 355 |

Note: The data in this table is illustrative. Predicted values are typical for quinoxaline derivatives calculated with standard DFT methods. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital.

The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO (E_LUMO) is related to the electron affinity and suggests the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is typically distributed over the electron-rich quinoxaline ring and the tolyl group, while the LUMO is often localized on the electron-deficient pyrazinone ring of the quinoxaline system. This distribution helps predict how the molecule will interact with other reagents.

Table 3: Calculated Quantum Chemical Parameters

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.98 |

| HOMO-LUMO Energy Gap | ΔE | 4.27 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.98 |

| Electronegativity | χ | 4.115 |

| Chemical Hardness | η | 2.135 |

Note: The data in this table is representative and based on calculations for similar quinoxaline compounds. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

MD simulations model the movements of atoms over time by solving Newton's equations of motion. A key application for this compound is to explore its conformational flexibility. The most significant degree of freedom is the rotation around the C3-C(phenyl) single bond. An MD simulation can track the dihedral angle of this bond over nanoseconds, revealing the accessible rotational states, the energy barriers between them, and the percentage of time the molecule spends in each preferred conformation. This provides a dynamic view of the molecule's shape and flexibility.

The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations are ideal for studying these effects by placing the molecule in a simulated box of solvent molecules (e.g., water). nih.gov The simulation can explicitly model the interactions between the solute and solvent.

Molecular Electrostatic Potential (MESP) Surface Analysis

Computational chemistry provides powerful tools for understanding the electronic characteristics of a molecule. Among these, Molecular Electrostatic Potential (MESP) surface analysis is a critical method for predicting chemical reactivity and intermolecular interactions.

Mapping of Electrostatic Potential for Reactive Site Identification

The MESP surface is a three-dimensional map of the electrostatic potential projected onto the electron density surface of a molecule. scienceopen.com This analysis is instrumental in identifying the regions of a molecule that are most likely to be involved in chemical reactions. The potential is color-coded to visualize these reactive sites:

Negative Potential (Red to Yellow): These regions are characterized by an excess of electrons and are susceptible to electrophilic attack. They represent likely sites for interaction with positive charges or hydrogen bond donors. In quinoxaline derivatives, these areas are often localized around electronegative atoms like nitrogen and oxygen. scienceopen.comnih.gov

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. They are typically found around hydrogen atoms, especially those bonded to electronegative atoms, indicating their potential to act as hydrogen bond donors. scienceopen.com

Neutral Potential (Green): These areas have a relatively neutral charge and are less likely to be primary sites of interaction.

By analyzing the MESP map of this compound, researchers can pinpoint the most probable locations for electrophilic and nucleophilic interactions, guiding synthetic modifications and understanding reaction mechanisms. For instance, the negative potential localized on the oxygen atom of the hydroxyl group and the nitrogen atoms of the quinoxaline ring suggests these are primary sites for electrophilic attack. scienceopen.com

Table 1: MESP Analysis for Reactive Site Prediction

| MESP Color | Potential Value | Indication | Type of Attack |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Electrophilic |

| Blue | Most Positive | Electron-deficient region | Nucleophilic |

Insights into Non-Covalent Interactions

The MESP map also provides crucial insights into the non-covalent interactions that govern the supramolecular assembly of molecules in a condensed phase. The distribution of positive and negative potential directly relates to a molecule's ability to form hydrogen bonds, halogen bonds, and π-π stacking interactions. scielo.org.mx

For quinoxaline derivatives, the electron-rich nitrogen and oxygen atoms, identified as red regions on the MESP map, are potent hydrogen bond acceptors. Conversely, hydrogen atoms in specific positions, appearing as blue regions, can act as hydrogen bond donors. scielo.org.mx Hirshfeld surface analysis, a complementary technique, can be used to quantify these intermolecular contacts and visualize the interactions responsible for the crystal packing. nih.govscielo.org.mx The analysis of various non-covalent forces within the crystal lattice helps in understanding the properties that lead to specific supramolecular synthons. scielo.org.mx

In Silico Structure-Activity Relationship (SAR) and Molecular Docking Methodologies

Computational methodologies are central to modern drug discovery and materials science, enabling the prediction of a compound's interactions and properties before synthesis. For quinoxaline derivatives, these in silico techniques are used to build structure-activity relationship (SAR) models and predict binding modes with molecular targets.

Ligand-Based and Structure-Based Computational Approaches for Target Interaction Prediction

Computational drug design methods are broadly categorized into two main types: ligand-based and structure-based. nih.govresearchgate.net

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the molecular target is unknown. They rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. Techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. By analyzing a set of known active quinoxaline derivatives, a computational model can be built to predict the activity of new, untested compounds. researchgate.net

Structure-Based Approaches: When the 3D structure of a target protein or receptor is available (often from X-ray crystallography or NMR spectroscopy), structure-based methods like molecular docking can be used. nih.govresearchgate.net This approach involves computationally placing the ligand (e.g., a quinoxaline derivative) into the binding site of the target protein to predict its binding orientation, affinity, and interaction patterns. ekb.egnih.gov

The integration of both ligand- and structure-based methods can enhance the reliability and efficiency of the design process by combining information from both the ligand and the protein. nih.gov

Prediction of Binding Modes with Potential Molecular Targets (without reference to biological efficacy)

Molecular docking is a powerful computational tool used to predict how a ligand, such as a quinoxaline derivative, binds to the active site of a macromolecular target. These studies provide detailed atomic-level insights into the binding mode and the key non-covalent interactions that stabilize the ligand-protein complex. Numerous studies have explored the binding of quinoxaline derivatives to various protein targets.

For example, docking studies of quinoxaline derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have shown that these compounds can form hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883 in the active site. ekb.eg In another study targeting Poly (ADP-ribose) polymerase-1 (PARP-1), docking simulations revealed specific interactions within the enzyme's active site. nih.gov Similarly, the binding modes of quinoxaline derivatives have been investigated for targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), identifying crucial hydrogen bonds and other interactions that anchor the ligand. nih.govrsc.org

Table 2: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Quinoxaline Derivative Class | Protein Target | PDB ID | Key Interacting Amino Acid Residues |

|---|---|---|---|

| Phenylquinoxalin-sufanyl derivatives | VEGFR-2 | 2OH4 | ASP 1044, GLU 883 ekb.eg |

| Quinoxaline-2,3-dione derivatives | PARP-1 | Not Specified | Interactions within the active site were analyzed. nih.gov |

| Triazole-quinoxalin-pyrazolidinedione hybrids | EGFR | 4HJO | Strong binding interactions observed within the receptor. nih.gov |

These predictions of binding orientation and intermolecular interactions are fundamental to understanding the structural basis of molecular recognition, independent of the compound's ultimate biological efficacy.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Quinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict various activities. nih.govingentaconnect.com

The development of a predictive QSAR model is highly dependent on the selection of molecular descriptors that can effectively represent the chemical-biological interactions. nih.govingentaconnect.com These descriptors fall into several categories:

Topological Descriptors: Describe the atomic connectivity in the molecule.

Electrostatic Descriptors: Relate to the charge distribution and are crucial for activity. nih.govingentaconnect.com

Steric Descriptors: Pertain to the size and shape of the molecule. ingentaconnect.com

Advanced statistical methods and machine learning algorithms, such as Partial Least Squares (PLS), Genetic Algorithms (GA), Simulated Annealing (SA), and Artificial Neural Networks (ANN), are used to select the most relevant descriptors and build robust models. nih.govingentaconnect.com For instance, 3D-QSAR techniques like k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic properties, providing a clear guide for designing new, more potent derivatives. These models have successfully identified that electrostatic fields, represented by specific descriptors, play a crucial role in the activity of quinoxaline compounds.

Table 3: Summary of QSAR Modeling Approaches for Quinoxaline Derivatives

| QSAR Method | Descriptor Selection | Key Findings |

|---|---|---|

| 2D-QSAR | Genetic Algorithm (GA), Simulated Annealing (SA) | Identified important topological and electrostatic descriptors for activity. nih.govingentaconnect.com |

| 3D-QSAR (kNN-MFA) | Stepwise, SA, GA | Electrostatic descriptors were identified as crucial for activity, with specific regions favoring electron-withdrawing or electron-donating groups. |

Despite a comprehensive search for scientific literature, detailed experimental data specifically for the chemical compound This compound regarding its molecular interactions and in vitro biological evaluation is not extensively available in the public domain. The body of research on quinoxaline derivatives is vast, with many analogues exhibiting significant biological activities; however, specific studies focusing on the precise molecular targets and cellular mechanisms of this compound, as outlined in the requested structure, are not sufficiently reported to construct a detailed and scientifically accurate article.

General research on the quinoxaline scaffold indicates a high potential for biological activity, including anticancer properties, which are often attributed to mechanisms such as enzyme inhibition and the induction of apoptosis. For instance, various quinoxaline derivatives have been investigated as inhibitors of kinases like VEGFR-2 and as inducers of programmed cell death. nih.govnih.gov Some studies have also explored the interaction of quinoxaline-based compounds with nucleic acids. nih.gov

However, without specific experimental data for this compound, any discussion on its enzyme inhibition profile, receptor binding selectivity, interaction with DNA/RNA, cellular uptake, and the molecular pathways of apoptosis would be speculative and not adhere to the required standards of scientific accuracy.

Therefore, this article cannot be generated as per the specified detailed outline due to the absence of direct research findings for this compound in the requested areas of investigation. Further experimental research is required to elucidate the specific molecular interactions and in vitro biological activities of this particular compound.

Molecular Interactions and in Vitro Biological Evaluation of 3 4 Methylphenyl Quinoxalin 2 Ol Analogues

In Vitro Cellular Assays for Molecular Mechanisms

Investigation of Gene Expression and Protein Regulation at the Molecular Level

The biological activity of quinoxaline (B1680401) derivatives, including analogues of 3-(4-methylphenyl)quinoxalin-2-ol, is deeply rooted in their ability to modulate cellular processes at the molecular level. Research indicates that these compounds can exert their effects by influencing the expression of critical genes and regulating the function of key proteins involved in various cellular pathways. mdpi.com Quinoxaline derivatives have been shown to trigger their antiproliferative effects through a variety of molecular mechanisms. mdpi.com These include targeting essential cellular components like tubulin, topoisomerase II-DNA, and protein kinases. mdpi.com

Furthermore, their regulatory capacity extends to several receptor tyrosine kinases that are pivotal in cell signaling and growth, such as the vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs). mdpi.com A significant mode of action for some quinoxaline derivatives involves the downregulation of antiapoptotic proteins like Bcl2 and BclxL, which are crucial for cell survival and are often dysregulated in disease states. nih.gov Specific analogues have demonstrated the ability to reduce the levels of phosphorylated IKKβ, a critical protein in the NFκB inflammatory signaling pathway. nih.gov

While not exclusively focused on this compound, studies on other small molecules targeting nucleic acid secondary structures suggest potential mechanisms for gene regulation. For instance, compounds that stabilize G-quadruplex structures in gene promoter regions can lead to widespread changes in a cell's transcriptome and proteome. nih.gov This modulation can affect genes involved in the cell cycle, DNA replication, and DNA repair pathways, including the downregulation of helicases like BLM and FANCJ. nih.gov This suggests a potential, yet to be fully explored, avenue through which quinoxaline derivatives could exert control over gene expression.

Table 1: Examples of Protein/Pathway Regulation by Quinoxaline Analogues

| Target Protein/Pathway | Observed Molecular Effect | Reference |

| IKKβ | Reduction in phosphorylation levels | nih.gov |

| Bcl2 and BclxL | Downregulation of protein levels | nih.gov |

| Receptor Tyrosine Kinases (VEGFR, EGFR) | Inhibition of activity | mdpi.com |

| Tubulin | Interference with polymerization | mdpi.com |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the quinoxalin-2-ol scaffold, these studies provide critical insights into designing more potent and selective molecules.

Elucidation of Pharmacophoric Features for Specific Molecular Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinoxaline derivatives, specific pharmacophoric models have been generated to explain their activity against various targets.

A reliable pharmacophore model for a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives with activity against Mycobacterium tuberculosis was found to consist of one aromatic ring, four hydrophobic substituents, three hydrogen bond acceptors, and one hydrogen bond donor. nih.gov In other analyses of quinoxaline derivatives, key predicted features for anxiolytic activity included the presence of an aromatic group, along with hydrophobic and hydrogen bond acceptor features. nih.gov These models highlight the importance of aromaticity, hydrophobicity, and hydrogen bonding capability for the molecular interaction of these compounds with their biological targets.

Table 2: Essential Pharmacophoric Features for Quinoxaline Derivatives

| Pharmacophoric Feature | Description | Reference |

| Aromatic Ring | Provides a scaffold for π-π stacking and other non-covalent interactions. | nih.govnih.gov |

| Hydrophobic Groups | Crucial for binding to hydrophobic pockets within target proteins. | nih.govnih.gov |

| Hydrogen Bond Acceptors | Participate in hydrogen bonding with amino acid residues in the target's active site. | nih.govnih.gov |

| Hydrogen Bond Donor | Forms critical hydrogen bonds to orient the molecule correctly for binding. | nih.gov |

Impact of Substituent Modifications on Molecular Target Engagement

Modifying the substituents on the quinoxaline core can dramatically alter a compound's engagement with its molecular target. For instance, in a series of quinoxaline-1,4-di-N-oxide derivatives, compounds featuring a thioether linkage and a sterically bulky aromatic group at the terminal side chain on the C2 position were identified as the most potent against Mycobacterium tuberculosis. nih.gov The introduction of an azide (B81097) side chain to certain quinoxaline conjugates also led to encouraging antimycobacterial activity. nih.gov

In a different context, replacing metabolically unstable furan (B31954) groups with an N-methylpyrazole group in a quinoxaline urea (B33335) analog resulted in a significant increase in oral bioavailability, demonstrating how substituent modification can improve pharmacokinetic properties without sacrificing target engagement. nih.gov The nature of the substituent on the phenyl ring is also critical. Studies on quinoxalinone Schiff bases revealed that the introduction of strong electron-withdrawing groups on the aryl moiety could enhance inhibitory activity against certain enzymes. nih.gov

Comparative Analysis of Different Substituents on Quinoxalin-2-ol Scaffold for Molecular Activity

A comparative analysis of various substituents reveals clear trends in molecular activity. The electronic properties and position of the substituent are paramount.

For activity against Mycobacterium tuberculosis, quinoxaline derivatives substituted with an electron-withdrawing group such as trifluoromethyl (CF3), chlorine (Cl), or fluorine (F) at the 7-position of the quinoxaline ring were the most active compounds. nih.gov

In the context of enzyme inhibition, the activity varies significantly depending on the target. For the inhibition of lactate (B86563) dehydrogenase A (LDHA), quinoxalinone derivatives showed increased efficacy with the introduction of strong electron-withdrawing substituents like a nitro group (m-NO2) or a carboxylic acid group (p-COOH) on the tethered aryl group. nih.gov Conversely, for the inhibition of cyclooxygenase-2 (COX-2), the opposite trend was observed; activity was enhanced by the introduction of electron-donating groups at the 3- and 4-positions of the aryl moiety, while halogen substituents were found to reduce activity. nih.gov This highlights how the same quinoxalin-2-ol scaffold can be tailored for different molecular targets by strategically altering its substituents.

Table 3: Comparative Molecular Activity of Substituted Quinoxalin-2-ol Analogues

| Scaffold Position | Substituent Type | Example Substituent | Target | Effect on Activity | Reference |

| Position 7 | Electron-withdrawing | -Cl, -F, -CF3 | Mycobacterium tuberculosis | Increased Activity | nih.gov |

| C2 Position | Bulky Aromatic Group | Thioether-linked aromatic | Mycobacterium tuberculosis | Increased Activity | nih.gov |

| Aryl Group (para) | Electron-withdrawing | -COOH | Lactate Dehydrogenase A (LDHA) | Increased Inhibition | nih.gov |

| Aryl Group (meta) | Electron-withdrawing | -NO2 | Lactate Dehydrogenase A (LDHA) | Increased Inhibition | nih.gov |

| Aryl Group (3- and 4-) | Electron-donating | -OCH3 | Cyclooxygenase-2 (COX-2) | Increased Inhibition | nih.gov |

| Aryl Group | Halogen | -Cl, -F | Cyclooxygenase-2 (COX-2) | Reduced Inhibition | nih.gov |

Advanced Research Applications and Future Directions for 3 4 Methylphenyl Quinoxalin 2 Ol

Role in Materials Science Research

The inherent electronic and photophysical properties of the quinoxaline (B1680401) ring system position 3-(4-Methylphenyl)quinoxalin-2-ol as a promising candidate for the development of novel organic materials.

Integration into Functional Organic Materials

Quinoxaline derivatives are recognized for their electron-accepting nature, making them valuable as electron-transporting materials in various organic electronic devices. beilstein-journals.org The incorporation of the this compound moiety into organic semiconductors could enhance charge transport efficiency. nih.gov In the realm of organic light-emitting diodes (OLEDs), quinoxaline-based compounds have been investigated as both host and emitter materials. beilstein-journals.orgCurrent time information in Bangalore, IN. The p-tolyl group in this compound can influence the molecular packing and electronic properties, potentially leading to materials with high thermal stability and desirable electroluminescent characteristics. While specific research on this compound in this context is limited, the broader class of quinoxaline derivatives has shown promise in producing bright and efficient light emission, particularly in the green spectrum. Current time information in Bangalore, IN.

Table 1: Illustrative Electroluminescent Properties of a Hypothetical OLED Device Incorporating this compound as an Emitting Layer.

| Parameter | Value |

| Device Configuration | ITO/HTL/3-(4-Methylphenyl)quinoxalin-2-ol/ETL/Cathode |

| Emission Color | Green |

| Peak Emission Wavelength (nm) | ~540 |

| Luminous Efficiency (cd/A) | 8.5 |

| External Quantum Efficiency (%) | 4.2 |

Note: The data in this table is illustrative and based on typical performance for quinoxaline-based OLEDs. Specific experimental data for this compound is not currently available.

Photophysical Properties and Applications as Fluorescent Probes

The quinoxaline moiety serves as a robust fluorophore, and its derivatives are frequently explored as sensitive fluorescent probes. nih.gov The photophysical properties of these compounds, such as their absorption and emission spectra, are often sensitive to the surrounding environment, including solvent polarity and the presence of specific analytes. This solvatochromic behavior is a key feature for fluorescent probes. The fluorescence of quinoline-based scaffolds, a related class of heterocycles, has been extensively utilized in the development of molecular probes for bio-imaging. crimsonpublishers.comresearchgate.net

The this compound compound, with its potential for environmentally sensitive fluorescence, could be developed into a probe for various applications, such as sensing metal ions or for bio-imaging. nih.gov For instance, quinazolinone-based probes have been shown to target specific cellular organelles like mitochondria and lysosomes. rsc.org While detailed photophysical data for this compound is not yet reported, the general characteristics of related compounds suggest it would exhibit significant Stokes shifts and solvent-dependent emission.

Table 2: Projected Photophysical Properties of this compound in Different Solvents.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| Hexane | ~350 | ~450 | ~100 | ~0.2 |

| Dichloromethane | ~365 | ~480 | ~115 | ~0.5 |

| Acetonitrile (B52724) | ~370 | ~500 | ~130 | ~0.4 |

| Methanol | ~375 | ~520 | ~145 | ~0.3 |

Note: This table presents projected data based on the known behavior of similar quinoxalin-2-ol derivatives. Experimental verification is required.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the quinoxaline ring and the oxygen of the hydroxyl group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. scispace.com While ligands with purely aliphatic backbones are gaining attention for their unique properties, mdpi.com aromatic N-heterocyclic ligands like quinoline (B57606) derivatives are also widely used. scispace.com The integration of this compound as a ligand could lead to the formation of MOFs with interesting topologies and potential applications in areas such as gas storage or catalysis. The functionalization of MOFs can also be achieved post-synthetically, suggesting that even if not used as a primary linker, this quinoxalinol derivative could be incorporated to impart specific properties. rsc.org

Development of this compound-Based Catalysts for Organic Reactions

The coordination of this compound to transition metals could yield complexes with catalytic activity. The electronic properties of the quinoxaline ligand can influence the reactivity of the metal center. Such complexes could be explored as catalysts in a variety of organic transformations. For example, mixed-ligand MOFs have been shown to be effective photocatalysts for selective oxidation reactions. rsc.org While research into the catalytic applications of complexes derived from this specific quinoxalinol is yet to be undertaken, the broader field of quinoxaline-metal complexes suggests this is a viable and promising area for future investigation.

Unexplored Synthetic Avenues and Methodological Advancements

While general synthetic routes to 3-arylquinoxalin-2-ones are established, there remains scope for methodological advancements and the exploration of novel synthetic pathways. Recent developments have focused on greener and more efficient methods, such as photoredox catalysis and mechanochemical synthesis. organic-chemistry.orgresearchgate.net The C-3 functionalization of quinoxalin-2-ones is an active area of research, with methods for alkylation, arylation, and other transformations being developed. chim.it

Future synthetic work on this compound could focus on late-stage functionalization to create a library of derivatives with diverse properties. For instance, developing methods for the selective modification of the p-tolyl group or the quinoxaline core could provide access to new materials and probes. Furthermore, exploring enzymatic or whole-cell biocatalysis for the synthesis could offer a more sustainable approach. The synthesis of related compounds, such as 2-(3-(p-tolyl)quinoxalin-2-yl)aniline, has been reported, indicating the feasibility of accessing more complex structures based on the 3-(4-methylphenyl)quinoxalin core. acs.org

Interdisciplinary Research Opportunities

The inherent chemical properties of the this compound scaffold make it a prime candidate for a range of interdisciplinary research endeavors, bridging chemistry with biology, materials science, and medicine.

Medicinal Chemistry and Drug Discovery

The quinoxalin-2(1H)-one core is a well-established pharmacophore, present in numerous compounds with significant biological activities. portico.orgresearchgate.net Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. portico.orgnih.gov The introduction of the 4-methylphenyl group at the C3 position can influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets.

Interdisciplinary research in this area would involve collaborations between synthetic organic chemists, medicinal chemists, and pharmacologists. The primary focus would be on the synthesis of a library of analogues of this compound and the systematic evaluation of their biological activities. For instance, these compounds could be screened against various cancer cell lines, bacterial strains, and viral targets to identify lead compounds for further development. nih.govnih.gov The quinoxaline scaffold has been identified as a promising platform for the discovery of novel chemotherapeutic agents. nih.gov

Materials Science and Optoelectronics

Quinoxaline derivatives are recognized for their promising photophysical properties, making them attractive for applications in materials science. mdpi.com The quinoxalin-2(1H)-one fragment, in particular, is considered a promising electron-withdrawing substituent for the development of push-pull systems with interesting optical and electronic properties. mdpi.com The presence of the aromatic p-tolyl group can enhance π-conjugation within the molecule, influencing its absorption and emission characteristics.

Collaboration between organic chemists and materials scientists could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. The research would focus on the synthesis of this compound derivatives with tailored photophysical properties, followed by their incorporation into electronic devices. The investigation of their fluorescence and phosphorescence characteristics could also lead to new applications in bio-imaging and sensing. rsc.org

Chemical Biology and Probe Development

The fluorescent nature of many quinoxalin-2(1H)-one derivatives provides an opportunity for their use as chemical probes in biological systems. rsc.org The this compound scaffold could be functionalized with specific recognition motifs to create probes for detecting specific biomolecules or for imaging cellular processes.

This research direction would necessitate a close collaboration between synthetic chemists and chemical biologists. The goal would be to design and synthesize probes that can selectively bind to a target of interest and signal this binding event through a change in their fluorescence properties. Such probes could be invaluable tools for studying complex biological pathways and for diagnostic applications.

| Derivative Class | Biological Activity | Potential Application | Reference |

|---|---|---|---|

| C3-Aryl-Quinoxalin-2-ones | Antiproliferative against various cancer cell lines | Anticancer drug discovery | nih.gov |

| Functionalized Quinoxalin-2(1H)-ones | Antibacterial and antifungal | Development of new antimicrobial agents | nih.gov |

| 3-Substituted Quinoxalin-2(1H)-ones | Inhibition of protein kinases | Targeted cancer therapy | portico.org |

| Quinoxalin-2(1H)-one derivatives | Anti-inflammatory | Treatment of inflammatory diseases | portico.org |

Outlook on the Foundational Academic Research Potential of this compound

Beyond its immediate applications, this compound and its derivatives offer significant potential for fundamental academic research, contributing to a deeper understanding of chemical principles and driving the development of new synthetic strategies.

Development of Novel Synthetic Methodologies

The synthesis of quinoxalin-2(1H)-ones is a well-trodden path in organic chemistry, yet there is always room for innovation. sapub.orgorganic-chemistry.org Research focused on this compound can spur the development of more efficient, sustainable, and atom-economical synthetic routes. This could involve the exploration of novel catalytic systems, such as photoredox catalysis or heterogeneous catalysis, for the C-H functionalization of the quinoxalin-2-one core. mdpi.comnih.gov The development of one-pot, multi-component reactions for the synthesis of complex quinoxalinone derivatives from simple precursors is another promising area of academic inquiry. nih.gov

Mechanistic Studies and Computational Chemistry

The diverse reactivity of the quinoxalin-2-one scaffold provides a rich playground for mechanistic studies. Investigating the reaction mechanisms of the synthesis and functionalization of this compound can provide valuable insights into fundamental chemical processes. Computational chemistry can play a crucial role in elucidating reaction pathways, predicting the properties of novel derivatives, and understanding the nature of their interactions with biological targets. Such studies contribute to the broader body of chemical knowledge and can guide the rational design of new molecules with desired properties.

Exploration of Structure-Property Relationships

A systematic study of the structure-property relationships of a series of derivatives of this compound can lead to a deeper understanding of how subtle structural modifications can have a profound impact on their chemical, physical, and biological properties. By systematically varying the substituents on both the quinoxaline core and the p-tolyl ring, researchers can map out the key structural features that govern their fluorescence, biological activity, and other properties. This knowledge is essential for the rational design of new molecules for specific applications, moving beyond trial-and-error approaches.

| Derivative Type | Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| 7-Aminoquinoxalinone | Fluorescence emission in the blue-green region (λem ≈ 489 nm) | Fluorescent probes and labels | rsc.org |

| Push-pull systems with quinoxalin-2(1H)-one | Tunable absorption and emission spectra | Organic electronics and optoelectronics | mdpi.com |

| Azide-based quinoxalin-2(1H)-one probe | Fluorogenic response to specific analytes (e.g., H₂S) | Chemosensors for biological imaging | rsc.org |

Q & A

Basic: What are the standard synthetic routes for 3-(4-Methylphenyl)quinoxalin-2-ol, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves cyclization reactions starting from substituted aniline or phenol precursors. For example, reacting 4-methylphenyl-substituted amines with α-keto acids or esters under acidic conditions (e.g., HCl or H₂SO₄) can yield the quinoxaline core . Oxidation and reduction steps may follow, using agents like potassium permanganate (for oxidation to quinone derivatives) or sodium borohydride (for selective reduction of nitro groups) . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps.

- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) improve yield in condensation reactions.

- Temperature control: Lower temperatures (0–5°C) reduce side reactions during sensitive steps like nitration .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) often arise from variations in assay conditions or structural modifications. Methodological approaches include:

- Structure-Activity Relationship (SAR) studies: Systematically alter substituents (e.g., methoxy vs. halogen groups) and test activity in standardized assays (e.g., DPPH radical scavenging) .

- Comparative in vitro/in vivo models: Validate findings using multiple cell lines (e.g., HepG2 for liver toxicity) and animal models to assess bioavailability and metabolism .

- Molecular docking: Use computational tools (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 enzymes or ROS-scavenging proteins .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C NMR: Identify aromatic proton environments (δ 7.2–8.5 ppm for quinoxaline protons) and methyl group signals (δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₅H₁₂N₂O, theoretical [M+H]+ = 237.1022) and fragmentation patterns .

- IR spectroscopy: Detect hydroxyl (-OH, ~3200 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) .

Advanced: How to design experiments to study the antioxidant mechanisms of this compound?

Answer:

A multi-modal approach is recommended:

- In vitro assays:

- Enzyme inhibition studies: Test inhibition of xanthine oxidase or NADPH oxidase via spectrophotometric kinetics .

- Electrochemical analysis: Cyclic voltammetry can quantify redox potentials and electron-donating capacity .

Basic: What are the key considerations in selecting solvents and catalysts for synthesizing quinoxaline derivatives?

Answer:

- Solvents:

- Polar aprotic solvents (DMF, DMSO): Enhance solubility of aromatic intermediates .

- Ethanol/methanol: Ideal for reduction steps (e.g., NaBH₄-mediated) due to proton availability .

- Catalysts:

- Acid catalysts (H₂SO₄): Accelerate cyclization but may require neutralization post-reaction .

- Phase-transfer catalysts (TBAB): Improve yields in biphasic substitution reactions .

Advanced: What strategies can be employed to enhance the pharmacokinetic properties of this compound for drug development?

Answer:

- Structural modifications: Introduce hydrophilic groups (e.g., -SO₃H) to improve solubility or methyl groups to enhance membrane permeability .

- Prodrug design: Mask hydroxyl groups with acetyl or PEG moieties to increase metabolic stability .

- In silico modeling: Predict ADMET properties using tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.